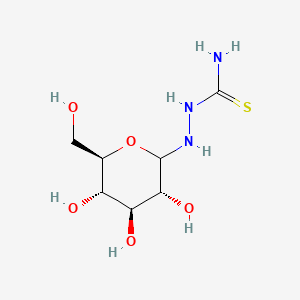
N-Desmethyl Toremifene Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Toremifene Hydrochloride Salt is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM). It is primarily used in pharmaceutical research and testing. The compound has a molecular formula of C25H26ClNO.HCl and a molecular weight of 428.39 .
Preparation Methods
The synthesis of N-Desmethyl Toremifene Hydrochloride Salt involves the demethylation of Toremifene. This process typically requires specific reaction conditions, including the use of demethylating agents such as boron tribromide or other suitable reagents. The reaction is carried out under controlled temperatures and monitored to ensure the desired product is obtained .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
N-Desmethyl Toremifene Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
N-Desmethyl Toremifene Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Toremifene and its metabolites.
Biology: The compound is studied for its biological activity and interactions with estrogen receptors.
Medicine: Research focuses on its potential therapeutic effects and its role in the metabolism of Toremifene.
Mechanism of Action
N-Desmethyl Toremifene Hydrochloride Salt exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist, depending on the target tissue and conditions. The compound’s mechanism of action involves modulating the transcription of estrogen-responsive genes, thereby influencing cell proliferation and differentiation .
Comparison with Similar Compounds
N-Desmethyl Toremifene Hydrochloride Salt is similar to other selective estrogen receptor modulators, such as Tamoxifen and Raloxifene. it is unique in its specific binding affinity and metabolic profile. Unlike Tamoxifen, which is extensively metabolized into several active compounds, this compound is a primary metabolite with distinct pharmacological properties.
Similar compounds include:
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis in postmenopausal women.
Clomiphene: A SERM used to treat infertility in women.
Properties
CAS No. |
176671-73-1 |
|---|---|
Molecular Formula |
C25H27Cl2NO |
Molecular Weight |
428.397 |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
InChI Key |
XSYDBYOGXKDAHE-BJFQDICYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyms |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt; _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt; Fc 1200 Hydrochloride Salt; N-Demethyltoremifene Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
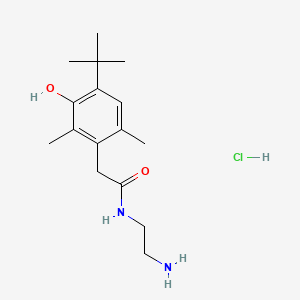
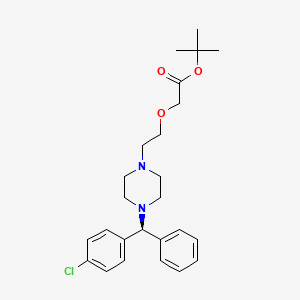
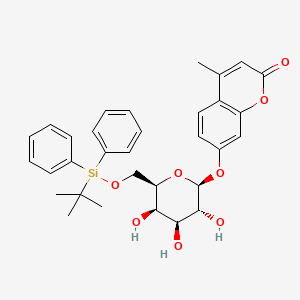
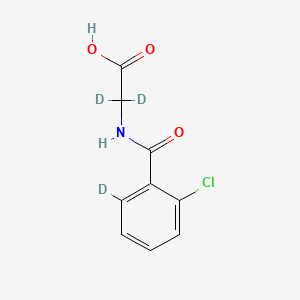
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
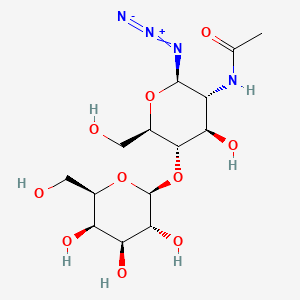
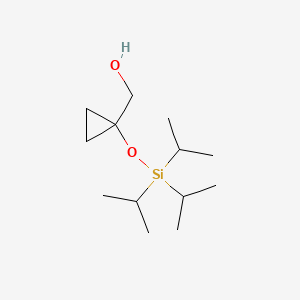
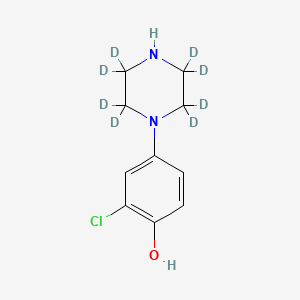
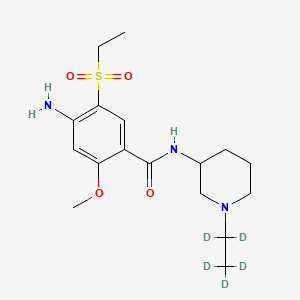
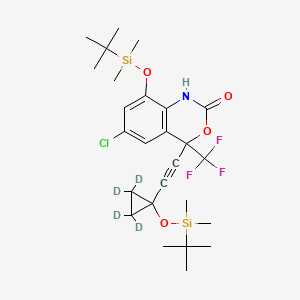
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
